

# INCB-057643 (Pelabresib): A Second-Generation BET Inhibitor Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | INCB-057643 |           |
| Cat. No.:            | B608089     | Get Quote |

**INCB-057643**, also known as pelabresib, is an orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing significant promise in the treatment of various hematologic malignancies and solid tumors. As a second-generation BET inhibitor, it offers potential advantages in its pharmacologic profile and clinical activity compared to earlier iterations.

This guide provides a comprehensive assessment of the advantages of **INCB-057643**, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## **Mechanism of Action**

INCB-057643 functions by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] This competitive inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby disrupting chromatin remodeling and the expression of key oncogenes such as c-MYC.[3][4] This disruption leads to cell cycle arrest, primarily at the G1 phase, and induces apoptosis in cancer cells.[1][2] Beyond its direct anti-tumor effects, INCB-057643 also modulates the tumor microenvironment by repressing the production of pro-inflammatory cytokines like IL-6 and IL-10.[1][2]

The following diagram illustrates the mechanism of action of **INCB-057643**.



#### Mechanism of Action of INCB-057643







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Incb-057643 | C20H21N3O5S | CID 118467751 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [INCB-057643 (Pelabresib): A Second-Generation BET Inhibitor Advancing Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608089#assessing-the-advantages-of-incb-057643-as-a-second-generation-bet-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com